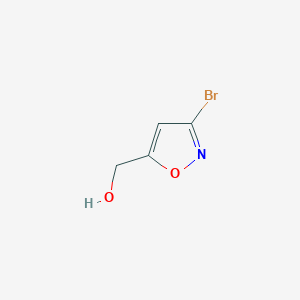

3-Bromo-5-hydroxymethylisoxazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-bromo-1,2-oxazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNO2/c5-4-1-3(2-7)8-6-4/h1,7H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPMKBMJCEWOFOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376821 | |

| Record name | 3-Bromo-5-hydroxymethylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25742-00-1 | |

| Record name | 3-Bromo-5-hydroxymethylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-bromo-1,2-oxazol-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-Bromo-5-hydroxymethylisoxazole from Propargyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for the preparation of 3-Bromo-5-hydroxymethylisoxazole, a valuable building block in medicinal chemistry, starting from the readily available precursor, propargyl alcohol. The synthesis is presented as a two-step process: the initial formation of the isoxazole ring via a [3+2] cycloaddition to yield 5-hydroxymethylisoxazole, followed by selective bromination at the 3-position. This document provides detailed experimental protocols for each synthetic step, quantitative data in structured tables, and visualizations of the workflow and chemical transformations to aid in laboratory implementation.

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds frequently incorporated into the structures of pharmacologically active molecules due to their diverse biological activities. The target molecule, this compound, serves as a key intermediate for the synthesis of more complex drug candidates, with the bromo- and hydroxymethyl- functionalities providing handles for further chemical modification. This guide details a practical and efficient synthetic route starting from propargyl alcohol, a simple and cost-effective starting material.

Proposed Synthetic Pathway

The synthesis of this compound from propargyl alcohol is proposed to proceed through a two-step sequence:

-

Step 1: Synthesis of 5-Hydroxymethylisoxazole. This step involves the 1,3-dipolar cycloaddition of a nitrile oxide with propargyl alcohol.

-

Step 2: Bromination of 5-Hydroxymethylisoxazole. The intermediate is then selectively brominated at the 3-position to yield the final product.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 5-Hydroxymethylisoxazole

This procedure is based on the general principle of generating a nitrile oxide in situ from an aldoxime, which then undergoes a cycloaddition reaction with the alkyne (propargyl alcohol).

3.1.1. Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| Propargyl Alcohol | C₃H₄O | 56.06 | ≥99% | Sigma-Aldrich |

| Formaldoxime hydrochloride | CH₄ClNO | 81.51 | ≥97% | Sigma-Aldrich |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | ≥99.5% | Fisher Scientific |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ≥99.8% | VWR |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ≥99.5% | Fisher Scientific |

| Hexanes | C₆H₁₄ | 86.18 | ≥98.5% | Fisher Scientific |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ≥99% | Acros Organics |

3.1.2. Experimental Procedure

Caption: Workflow for the synthesis of 5-Hydroxymethylisoxazole.

-

To a solution of propargyl alcohol (1.0 eq) and formaldoxime hydrochloride (1.2 eq) in dichloromethane (DCM, 0.5 M), an aqueous solution of sodium bicarbonate (2.5 eq) is added dropwise at room temperature.

-

The resulting biphasic mixture is stirred vigorously for 24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure 5-hydroxymethylisoxazole.

3.1.3. Expected Yield and Characterization Data

| Product | Appearance | Yield | Melting Point (°C) | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |

| 5-Hydroxymethylisoxazole | Colorless solid | 60-75% | 45-48 | 8.25 (s, 1H), 6.30 (s, 1H), 4.80 (d, J=1.2 Hz, 2H), 2.50 (br s, 1H) | 170.1, 150.5, 102.3, 56.8 |

Step 2: Bromination of 5-Hydroxymethylisoxazole

This procedure details the selective electrophilic bromination of the 5-hydroxymethylisoxazole at the 3-position.

3.2.1. Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 5-Hydroxymethylisoxazole | C₄H₅NO₂ | 99.08 | - | Synthesized in Step 1 |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | ≥98% | Sigma-Aldrich |

| Acetonitrile (ACN) | C₂H₃N | 41.05 | ≥99.8% | VWR |

| Saturated Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | - | Prepared in-house |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ≥99.5% | Fisher Scientific |

| Hexanes | C₆H₁₄ | 86.18 | ≥98.5% | Fisher Scientific |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ≥99% | Acros Organics |

3.2.2. Experimental Procedure

Caption: Workflow for the bromination of 5-Hydroxymethylisoxazole.

-

To a solution of 5-hydroxymethylisoxazole (1.0 eq) in acetonitrile (0.4 M), N-Bromosuccinimide (NBS, 1.1 eq) is added portion-wise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The reaction is monitored by TLC.

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

-

The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound.

3.2.3. Expected Yield and Characterization Data

| Product | Appearance | Yield | Melting Point (°C) | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |

| This compound | White to off-white solid | 75-85% | 78-81 | 6.45 (s, 1H), 4.82 (s, 2H), 2.60 (br s, 1H) | 171.5, 139.8, 104.2, 57.1 |

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Propargyl alcohol is flammable and toxic.

-

Dichloromethane and acetonitrile are volatile and toxic solvents.

-

N-Bromosuccinimide is a corrosive and lachrymatory solid. Handle with care.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The described two-step synthetic route provides a reliable method for the preparation of this compound from propargyl alcohol. The procedures are straightforward and utilize readily available reagents, making this approach suitable for implementation in a standard organic chemistry laboratory. The final product is obtained in good overall yield and purity, providing a valuable intermediate for further synthetic transformations in drug discovery and development programs.

3-Bromo-5-hydroxymethylisoxazole CAS number 25742-00-1 properties

CAS Number: 25742-00-1

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, a plausible synthetic route, and potential applications of 3-Bromo-5-hydroxymethylisoxazole, CAS number 25742-00-1. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. All quantitative data is presented in structured tables, and a detailed experimental protocol for its synthesis is provided. Visualizations of the synthetic pathway and a conceptual workflow for its application in drug discovery are included.

Introduction

This compound is a heterocyclic organic compound featuring an isoxazole ring substituted with a bromine atom and a hydroxymethyl group. The isoxazole scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds and approved pharmaceuticals. The bromine atom and the hydroxymethyl group on the isoxazole ring of this particular molecule offer versatile handles for further chemical modifications, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This guide aims to consolidate the available technical information on this compound to facilitate its use in research and development.

Chemical and Physical Properties

A summary of the key chemical identifiers and physical properties for this compound is provided below.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 25742-00-1 |

| IUPAC Name | (3-bromo-1,2-oxazol-5-yl)methanol |

| Molecular Formula | C₄H₄BrNO₂ |

| Molecular Weight | 177.98 g/mol |

| InChI Key | IPMKBMJCEWOFOB-UHFFFAOYSA-N |

| SMILES | C1=C(C(=NO1)Br)CO |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Physical Form | Liquid | Sigma-Aldrich[1] |

| Boiling Point | 316.7 °C at 760 mmHg | ECHEMI |

| Flash Point | 145.3 °C | ECHEMI |

| Refractive Index | 1.558 | ECHEMI |

| Vapor Pressure | 0.00017 mmHg at 25 °C | ECHEMI |

| Topological Polar Surface Area (TPSA) | 46.26 Ų | ChemScene |

| logP (octanol-water partition coefficient) | 0.9294 | ChemScene |

Note: Some physical properties are predicted values from chemical databases and should be confirmed experimentally.

Synthesis of this compound

The most common and regioselective method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. For the synthesis of this compound, a plausible route involves the reaction of bromonitrile oxide, generated in situ from dibromoformaldoxime, with propargyl alcohol.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for the synthesis of 3-bromoisoxazoles from alkynes and should be optimized for specific laboratory conditions.

Materials:

-

Propargyl alcohol (1.0 equivalent)

-

Dibromoformaldoxime (1.1 equivalents)

-

Sodium bicarbonate (NaHCO₃) (2.0 equivalents)

-

Ethyl acetate (anhydrous)

-

Water (deionized)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Standard laboratory glassware and safety equipment

Procedure:

-

Reaction Setup: To a stirred solution of propargyl alcohol (1.0 eq.) in anhydrous ethyl acetate in a round-bottom flask, add sodium bicarbonate (2.0 eq.).

-

Addition of Dibromoformaldoxime: Slowly add a solution of dibromoformaldoxime (1.1 eq.) in a minimal amount of ethyl acetate to the reaction mixture at room temperature over a period of 1-2 hours. The in situ generation of bromonitrile oxide will commence.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (propargyl alcohol) is consumed.

-

Work-up:

-

Filter the reaction mixture to remove the inorganic salts.

-

Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.

Potential Applications in Drug Discovery

While specific biological activities of this compound are not extensively documented, the 3-bromoisoxazole moiety is a known pharmacophore. The bromine atom can act as a leaving group in nucleophilic aromatic substitution reactions or participate in halogen bonding, while the hydroxymethyl group can be a key hydrogen bond donor or a site for further derivatization to modulate pharmacokinetic and pharmacodynamic properties.

Derivatives of 3-bromoisoxazolines have been investigated as covalent inhibitors of enzymes, where the strained isoxazoline ring undergoes nucleophilic attack by active site residues. Although this compound contains a more stable aromatic isoxazole ring, its derivatives could be designed to target various enzymes or receptors.

Conceptual Workflow for Drug Discovery

Caption: A conceptual workflow for utilizing this compound in a drug discovery program.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement | Signal Word |

| Skin Irritant | H315: Causes skin irritation | Warning |

| Eye Irritant | H319: Causes serious eye irritation | Warning |

| Respiratory Irritant | H335: May cause respiratory irritation | Warning |

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for synthetic and medicinal chemistry. This technical guide has provided a consolidated source of its known properties, a plausible and detailed synthetic protocol, and a conceptual framework for its application in drug discovery. The availability of two reactive sites, the bromine atom and the hydroxymethyl group, allows for the generation of diverse chemical libraries for screening against various biological targets, highlighting its potential for the development of novel therapeutic agents. Further experimental validation of the presented data and exploration of its reactivity are encouraged to fully unlock the potential of this compound.

References

An In-depth Technical Guide to (3-bromo-5-isoxazolyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3-bromo-5-isoxazolyl)methanol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, synthesis protocols, and known biological activities, with a focus on its potential as a modulator of key cellular signaling pathways.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is (3-bromo-1,2-oxazol-5-yl)methanol . It belongs to the isoxazole class of heterocyclic compounds, which are noted for their diverse chemical reactivity and biological activities.

Table 1: Physicochemical Properties of (3-bromo-1,2-oxazol-5-yl)methanol and Related Compounds

| Property | Value (for related compounds) | Reference Compound |

| Molecular Formula | C₁₀H₈BrNO₂ | [3-(4-Bromophenyl)isoxazol-5-yl]methanol[1] |

| Molecular Weight | 254.08 g/mol | [3-(4-Bromophenyl)isoxazol-5-yl]methanol[1] |

| Melting Point | 113-121 °C | [3-(4-Bromophenyl)isoxazol-5-yl]methanol[1] |

| Purity | ≥ 97% | [3-(4-Bromophenyl)isoxazol-5-yl]methanol[1] |

| Appearance | Cream color small needles | [3-(4-Bromophenyl)isoxazol-5-yl]methanol[1] |

Table 2: Computed Physicochemical Properties of a Related Compound

| Property | Value | Reference Compound |

| XLogP3 | 1.1 | 5-Isoxazolemethanol, 3-bromo-alpha-(((1,1-dimethylethyl)amino)methyl)-, (S)-[2] |

| Hydrogen Bond Donor Count | 2 | 5-Isoxazolemethanol, 3-bromo-alpha-(((1,1-dimethylethyl)amino)methyl)-, (S)-[2] |

| Hydrogen Bond Acceptor Count | 3 | 5-Isoxazolemethanol, 3-bromo-alpha-(((1,1-dimethylethyl)amino)methyl)-, (S)-[2] |

| Rotatable Bond Count | 4 | 5-Isoxazolemethanol, 3-bromo-alpha-(((1,1-dimethylethyl)amino)methyl)-, (S)-[2] |

| Exact Mass | 262.03169 Da | 5-Isoxazolemethanol, 3-bromo-alpha-(((1,1-dimethylethyl)amino)methyl)-, (S)-[2] |

| Topological Polar Surface Area | 58.3 Ų | 5-Isoxazolemethanol, 3-bromo-alpha-(((1,1-dimethylethyl)amino)methyl)-, (S)-[2] |

Synthesis and Experimental Protocols

The synthesis of (3-bromo-5-isoxazolyl)methanol and its derivatives often involves a [3+2] cycloaddition reaction, a powerful method for constructing five-membered heterocyclic rings.[3]

Experimental Protocol: Synthesis via [3+2] Cycloaddition

This protocol is a generalized procedure based on the synthesis of similar isoxazole derivatives.[3][4]

Materials:

-

An appropriate aldehyde (e.g., a bromo-substituted aldehyde)

-

Hydroxylamine hydrochloride

-

A base (e.g., pyridine or sodium hydroxide)

-

A chlorinating agent (e.g., sodium hypochlorite or N-chlorosuccinimide)

-

Propargyl alcohol

-

An appropriate solvent (e.g., pyridine, ethanol, or dichloromethane)

Procedure:

-

Oxime Formation: The starting aldehyde is reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding aldoxime. This reaction is typically carried out at room temperature.

-

Nitrile Oxide Formation: The aldoxime is then converted in situ to a nitrile oxide. This is often achieved by chlorination with an agent like sodium hypochlorite, followed by base-induced dehydrohalogenation.

-

Cycloaddition: The generated nitrile oxide immediately undergoes a [3+2] cycloaddition reaction with propargyl alcohol. This step forms the isoxazole ring with the desired hydroxymethyl group at the 5-position.

-

Purification: The crude product is purified using standard techniques such as column chromatography on silica gel to yield the pure (3-bromo-5-isoxazolyl)methanol.

Characterization: The structure and purity of the synthesized compound are confirmed by spectroscopic methods, including:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

Caption: A generalized workflow for the synthesis of (3-bromo-5-isoxazolyl)methanol.

Biological Activity and Signaling Pathways

Bromo-isoxazole derivatives have garnered attention for their potential as therapeutic agents, particularly in the fields of oncology and inflammatory diseases.[1][5][6] Research has indicated that these compounds can interact with key cellular signaling pathways.

3.1. Anticancer Activity: Targeting Glycolysis

Certain 3-bromo-4,5-dihydroisoxazole derivatives have been identified as covalent inhibitors of human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH), a crucial enzyme in the glycolytic pathway.[7][8] Cancer cells often exhibit a high rate of glycolysis (the Warburg effect), making them particularly vulnerable to inhibitors of this pathway.[7] By inactivating hGAPDH, these compounds can disrupt the energy metabolism of cancer cells, leading to reduced cell growth and proliferation.[7][8]

3.2. Anti-inflammatory Activity: Nrf2/HO-1 Pathway Activation

Some 3-bromo-4,5-dihydroisoxazole compounds have been shown to activate the Nrf2/HO-1 signaling pathway.[9] The transcription factor Nrf2 is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Electrophilic compounds, such as certain bromo-isoxazole derivatives, can react with cysteine residues on Keap1, leading to the release of Nrf2.[9] Nrf2 then translocates to the nucleus and promotes the expression of antioxidant genes, including heme oxygenase-1 (HO-1), which has anti-inflammatory properties.[9]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 5-Isoxazolemethanol, 3-bromo-alpha-(((1,1-dimethylethyl)amino)methyl)-, (S)- | C9H15BrN2O2 | CID 13626986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biolmolchem.com [biolmolchem.com]

- 5. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 6. espublisher.com [espublisher.com]

- 7. air.unipr.it [air.unipr.it]

- 8. Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of 3‐Bromo‐4,5‐dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase‐1 Expression - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3-Bromo-5-hydroxymethylisoxazole: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, and potential biological significance of the heterocyclic compound 3-Bromo-5-hydroxymethylisoxazole. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and insights into its mechanism of action.

Core Physical and Chemical Properties

This compound, with the CAS Number 25742-00-1, is a substituted isoxazole that presents as a liquid at ambient temperature.[1] Its core characteristics are summarized in the tables below, providing a consolidated view of its physical and chemical data for easy reference and comparison.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C4H4BrNO2 | [2] |

| Molecular Weight | 177.98 g/mol | [2] |

| Physical Form | Liquid | [1] |

| Boiling Point | 316.7 °C at 760 mmHg | [2] |

| Density | 1.9 g/cm³ | [2] |

| Refractive Index | 1.558 | [2] |

| Vapor Pressure | 0.00017 mmHg at 25°C | [2] |

| Flash Point | 145.3 ± 23.7 °C | [2] |

| Melting Point | Not available. A closely related compound, (3-(4-bromophenyl)-isoxazol-5-yl)methanol, has a melting point of 91°C.[3] |

Chemical and Safety Information

| Property | Value | Source |

| IUPAC Name | (3-bromoisoxazol-5-yl)methanol | [1] |

| InChI Key | IPMKBMJCEWOFOB-UHFFFAOYSA-N | [1] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |

| Signal Word | Warning | |

| Storage | Stored at ambient temperature. | [1] |

Experimental Protocols

The synthesis of this compound can be achieved through a [3+2] cycloaddition reaction, a common method for forming the isoxazole ring. The following protocol is based on the synthesis of a structurally similar compound, (3-(4-bromophenyl)-isoxazol-5-yl)methanol, and can be adapted for the target molecule.[3][4]

Synthesis of (3-bromoisoxazol-5-yl)methanol

The synthesis is a two-step process involving the formation of a nitrile oxide intermediate followed by a cycloaddition reaction with propargyl alcohol.

Step 1: In-situ generation of 3-bromonitrile oxide

The nitrile oxide is generated in-situ from a suitable precursor, such as a dibromoformaldoxime.

Step 2: [3+2] Cycloaddition with Propargyl Alcohol

The generated 3-bromonitrile oxide readily undergoes a [3+2] cycloaddition reaction with propargyl alcohol. Cerium(IV) ammonium nitrate (CAN) can be an effective catalyst for this reaction, promoting the formation of the isoxazole ring under mild conditions.[3][4]

Reaction Scheme:

A conceptual representation of the synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: To a solution of the nitrile oxide precursor in a suitable solvent (e.g., a polar aprotic solvent), add propargyl alcohol.

-

Catalyst Addition: Add a catalytic amount of cerium(IV) ammonium nitrate (CAN).

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure (3-bromoisoxazol-5-yl)methanol.

Spectral Data

Expected Spectral Characteristics:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isoxazole ring proton, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the isoxazole ring and the hydroxymethyl group.

-

FT-IR: The infrared spectrum should exhibit a broad absorption band for the O-H stretch of the hydroxyl group, as well as characteristic peaks for the C=N and C-O stretching vibrations of the isoxazole ring.[3]

Biological Activity and Signaling Pathway

Recent studies have highlighted the potential of 3-bromo-isoxazole derivatives in modulating cellular signaling pathways, particularly the Keap1-Nrf2 pathway, which is a critical regulator of the cellular antioxidant response.

Activation of the Nrf2/HO-1 Pathway

Derivatives of 3-bromo-4,5-dihydroisoxazole have been identified as activators of the Nrf2/HO-1 protective system. The proposed mechanism involves the covalent modification of a specific cysteine residue (Cys151) within the BTB domain of the Keap1 protein. Keap1 is a negative regulator of Nrf2; under normal conditions, it targets Nrf2 for ubiquitination and subsequent proteasomal degradation.

The electrophilic nature of the 3-bromo-isoxazole moiety allows it to react with the nucleophilic thiol group of the Cys151 residue on Keap1. This covalent modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, including Heme Oxygenase-1 (HO-1), leading to their transcriptional activation. The upregulation of these antioxidant and cytoprotective genes helps to mitigate oxidative stress and inflammation.

The following diagram illustrates the proposed signaling pathway:

Figure 1: Proposed mechanism of Nrf2/HO-1 pathway activation by this compound.

Conclusion

This compound is a versatile heterocyclic compound with potential applications in drug discovery. Its synthesis via [3+2] cycloaddition is a well-established and efficient method. The emerging evidence of the ability of related 3-bromo-isoxazole derivatives to modulate the Keap1-Nrf2 signaling pathway opens up exciting avenues for the development of novel therapeutic agents for diseases associated with oxidative stress and inflammation. This technical guide provides a foundational resource for researchers to further explore the chemical and biological properties of this promising molecule.

References

An In-depth Technical Guide to 3-Bromo-5-hydroxymethylisoxazole: Molecular Structure, Properties, and Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-5-hydroxymethylisoxazole, a heterocyclic compound of interest in medicinal chemistry. The document details its molecular structure, chemical formula, and key physicochemical properties. A plausible experimental protocol for its synthesis via a [3+2] cycloaddition reaction is presented, along with predicted analytical data for its characterization by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Furthermore, this guide explores the potential role of the 3-bromo-isoxazole scaffold in drug development, particularly as an inhibitor of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a target of interest in cancer therapy. A diagram of the proposed signaling pathway for GAPDH inhibition is also provided.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, isoxazole derivatives have garnered significant attention due to their diverse pharmacological activities. This compound, belonging to this class, possesses a unique combination of a reactive bromo-substituent and a functional hydroxymethyl group, making it a versatile building block for the synthesis of more complex molecules and a potential pharmacophore in its own right. This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in the chemistry and potential applications of this compound.

Molecular Structure and Chemical Formula

The molecular structure of this compound consists of a five-membered isoxazole ring substituted with a bromine atom at the 3-position and a hydroxymethyl group at the 5-position.

Chemical Formula: C₄H₄BrNO₂[1]

IUPAC Name: (3-bromo-1,2-oxazol-5-yl)methanol

CAS Number: 25742-00-1[1]

Molecular Weight: 177.98 g/mol [1]

InChI Key: IPMKBMJCEWOFOB-UHFFFAOYSA-N

Physicochemical and Safety Data

A summary of the key physicochemical and safety data for this compound is presented in Table 1. This information is crucial for handling, storage, and experimental design.

| Property | Value | Reference |

| Physical Form | Liquid | |

| Storage Temperature | Ambient Temperature | |

| Signal Word | Warning | |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection) |

Experimental Protocols: Synthesis of this compound

The synthesis of 3,5-disubstituted isoxazoles is commonly achieved through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. The following is a plausible experimental protocol for the synthesis of this compound, adapted from established methods for similar isoxazole derivatives.[2][3]

Reaction Scheme:

Materials and Reagents:

-

Dibromoformaldoxime

-

Propargyl alcohol

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In situ generation of Bromonitrile Oxide: To a stirred solution of dibromoformaldoxime (1.0 equivalent) in ethyl acetate, slowly add a solution of sodium bicarbonate (2.0 equivalents) in water at 0-5 °C. The reaction mixture is stirred vigorously for 30 minutes to generate bromonitrile oxide in situ.

-

Cycloaddition Reaction: To the freshly prepared solution of bromonitrile oxide, add propargyl alcohol (1.2 equivalents) dropwise at 0-5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.

-

Work-up: After the reaction is complete (monitored by TLC), the mixture is diluted with water and the organic layer is separated. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

Analytical Data (Predicted)

The following table summarizes the predicted analytical data for this compound based on the analysis of structurally similar compounds.[2][4]

| Analytical Technique | Predicted Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 6.45 (s, 1H, isoxazole H-4), 4.80 (d, J=5.5 Hz, 2H, -CH₂OH), 2.50 (t, J=5.5 Hz, 1H, -OH) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 168.0 (C5), 145.0 (C3), 101.0 (C4), 56.0 (-CH₂OH) |

| Mass Spectrometry (EI) | m/z (%): 177/179 ([M]⁺, isotopic pattern for Br), 160/162 ([M-OH]⁺), 148/150 ([M-CH₂OH]⁺), 98 ([M-Br]⁺) |

| Infrared (KBr, cm⁻¹) | ν: 3400-3200 (br, O-H stretch), 3120 (C-H stretch, isoxazole), 1600 (C=N stretch), 1450 (C=C stretch), 1050 (C-O stretch), 680 (C-Br stretch) |

Role in Drug Development and Signaling Pathways

The 3-bromo-isoxazole scaffold has emerged as a promising "warhead" for covalent inhibitors in drug discovery. This is due to the electrophilic nature of the carbon atom at the 3-position, which can react with nucleophilic residues, such as cysteine, in the active site of target proteins.

Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

A key enzyme in the glycolytic pathway, glyceraldehyde-3-phosphate dehydrogenase (GAPDH), has been identified as a potential target for anticancer therapy.[5] Cancer cells often exhibit a high rate of glycolysis (the Warburg effect), making them more susceptible to inhibitors of this pathway. Several studies have demonstrated that 3-bromo-4,5-dihydroisoxazole derivatives can act as covalent inhibitors of human GAPDH (hGAPDH).[5] These compounds are thought to form a covalent bond with a critical cysteine residue in the active site of the enzyme, leading to its irreversible inactivation.

Proposed Signaling Pathway for GAPDH Inhibition

The inhibition of GAPDH by a 3-bromo-isoxazole derivative disrupts the glycolytic flux, leading to a depletion of ATP and essential metabolic intermediates required for rapid cell proliferation. This can trigger a cascade of events, ultimately leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.

References

Spectroscopic Characterization of 3-Bromo-5-hydroxymethylisoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-5-hydroxymethylisoxazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents data from closely related analogs to provide a robust framework for characterization. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are included to enable researchers to acquire and interpret data for this compound.

Spectroscopic Data Analysis

Table 1: 1H NMR Spectral Data of Related Isoxazole Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| 3-Bromo-5-isoxazolecarboxaldehyde | Not specified | 7.1 (s, 1H, isoxazole-H4), 9.9 (s, 1H, CHO)[1] |

Note: For this compound, one would expect a singlet for the isoxazole ring proton (H-4), a signal for the methylene protons of the hydroxymethyl group (-CH2OH), and a signal for the hydroxyl proton (-OH). The chemical shifts will be influenced by the solvent used.

Table 2: Infrared (IR) Spectral Data of Related Isoxazole Derivatives

| Compound | Major Peaks (cm-1) | Functional Group Assignment |

| 3-Bromo-5-methyl-1,2-oxazol-4-ol | Not specified | O-H stretch, C=N stretch, C-O stretch, C-Br stretch |

| 3-Bromo-4-methyl-5-hydroxymethylisoxazole | Not specified | O-H stretch, C-H stretch, C=N stretch, C-O stretch, C-Br stretch |

Note: The IR spectrum of this compound is expected to show a broad absorption band for the hydroxyl group (O-H) stretch around 3300-3600 cm-1, C-H stretching vibrations around 2850-3000 cm-1, the characteristic isoxazole ring stretching (C=N) in the 1600-1650 cm-1 region, C-O stretching around 1050-1150 cm-1, and a C-Br stretching vibration at lower wavenumbers.

Table 3: Mass Spectrometry (MS) Data of a Related Isoxazole Derivative

| Compound | Ionization Method | Key m/z values |

| 3-Bromo-4-methyl-5-hydroxymethylisoxazole | GC-MS | Molecular ion peak (M+) corresponding to the molecular weight. Fragmentation pattern showing loss of bromine, hydroxymethyl group, etc.[2] |

Note: For this compound (Molecular Formula: C4H4BrNO2), the mass spectrum should display a molecular ion peak corresponding to its molecular weight (approximately 177.96 g/mol for the major isotopes 79Br and 12C). The isotopic pattern of bromine (79Br and 81Br in nearly a 1:1 ratio) will result in two molecular ion peaks separated by 2 m/z units (M+ and M+2+).

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent is critical and can affect the chemical shifts, particularly of the hydroxyl proton.

-

1H NMR Spectroscopy: Acquire a proton NMR spectrum to determine the number of different types of protons, their chemical environments, and their neighboring protons through spin-spin coupling.

-

13C NMR Spectroscopy: Obtain a carbon-13 NMR spectrum to identify the number of unique carbon atoms in the molecule.

-

2D NMR (Optional but Recommended): Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish proton-proton and proton-carbon correlations, respectively, providing unambiguous structural assignment.

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film between salt plates (e.g., NaCl or KBr), or as a dispersion in a KBr pellet.

-

Data Acquisition: Place the prepared sample in an FT-IR spectrometer and acquire the spectrum over the standard mid-IR range (typically 4000-400 cm-1).

-

Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups expected in this compound.

Caption: General workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common techniques include direct infusion or coupling with a chromatographic method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

References

solubility of 3-Bromo-5-hydroxymethylisoxazole in organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 3-Bromo-5-hydroxymethylisoxazole in organic solvents. Due to a lack of publicly available quantitative data, this document provides a comprehensive, generalized experimental protocol for determining solubility, alongside a framework for data presentation and visualization to aid researchers in their internal studies.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. Understanding its solubility in various organic solvents is crucial for reaction chemistry, purification, formulation, and various screening processes. The general principle of "like dissolves like" suggests that its polarity, influenced by the hydroxymethyl and isoxazole groups, will govern its solubility profile. However, precise quantitative data is essential for reproducible and optimized experimental design.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents has not been reported in publicly accessible databases or scientific journals. Researchers are therefore encouraged to determine this data empirically. The following sections provide a standardized methodology to ensure consistency and comparability of results.

To facilitate the systematic collection and comparison of solubility data, the following table structure is recommended for recording experimental findings.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination | Notes |

| Methanol | |||||

| Ethanol | |||||

| Isopropanol | |||||

| Acetone | |||||

| Ethyl Acetate | |||||

| Dichloromethane | |||||

| Chloroform | |||||

| Toluene | |||||

| Hexane | |||||

| Acetonitrile | |||||

| Dimethylformamide (DMF) | |||||

| Dimethyl Sulfoxide (DMSO) |

Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

The following is a detailed protocol for the widely accepted shake-flask method to determine the thermodynamic solubility of a solid compound in an organic solvent.

1. Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Constant temperature incubator shaker or water bath

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, or a calibrated UV-Vis spectrophotometer)

2. Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately add a known volume of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled and recorded.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent artificially high solubility measurements.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the solubility using the following formula, accounting for the dilution factor:

Solubility ( g/100 mL) = (Concentration of diluted sample in g/mL) × (Dilution factor) × 100

Solubility (mol/L) = (Concentration of diluted sample in mol/L) × (Dilution factor)

3. Validation and Controls:

-

Perform the experiment in triplicate to ensure reproducibility.

-

Run a blank control (solvent only) to zero the analytical instrument.

-

Validate the analytical method for linearity, accuracy, and precision.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

discovery and first synthesis of 3-Bromo-5-hydroxymethylisoxazole

An In-depth Technical Guide to the Discovery and First Synthesis of 3-Bromo-5-hydroxymethylisoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and first synthesis of the heterocyclic compound this compound. The primary method of synthesis, a 1,3-dipolar cycloaddition reaction, is explored in depth based on the foundational work disclosed in Canadian Patent CA1258860A. This document provides a comprehensive overview of the chemical principles, a detailed experimental protocol, and the characterization of the target molecule. All quantitative data is summarized for clarity, and key processes are visualized using workflow diagrams.

Introduction

This compound is a substituted isoxazole, a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. The isoxazole ring is a significant scaffold in medicinal chemistry, appearing in a variety of pharmacologically active compounds. The presence of a bromine atom and a hydroxymethyl group offers versatile handles for further chemical modification, making this compound a valuable building block in the synthesis of more complex molecules for drug discovery and development.

The initial disclosure of a synthetic route leading to 3,5-disubstituted isoxazoles, including the structural motif of this compound, is found in Canadian Patent 1258860A, assigned to Farmitalia Carlo Erba S.p.A., with inventors Giovanni Battista Panzone and Giorgio Pifferi. The core of this innovative synthesis lies in the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.

The First Synthesis: A 1,3-Dipolar Cycloaddition Approach

The pioneering synthesis of the 3-bromo-5-substituted isoxazole core is achieved through a [3+2] cycloaddition reaction. This powerful transformation involves the reaction of a 1,3-dipole, in this case, bromonitrile oxide generated in situ from dibromoformaldoxime, with a dipolarophile, which for the synthesis of the target molecule is propargyl alcohol.

Reaction Scheme

The overall synthetic strategy is depicted below. Dibromoformaldoxime, upon treatment with a mild base, eliminates HBr to form the reactive intermediate bromonitrile oxide. This intermediate then readily undergoes a cycloaddition reaction with the triple bond of propargyl alcohol to yield the desired this compound.

Experimental Protocols

The following experimental protocol is a detailed methodology derived from the general procedures outlined in Canadian Patent 1258860A for the synthesis of 3,5-disubstituted isoxazoles.

Materials and Equipment

-

Dibromoformaldoxime

-

Propargyl alcohol

-

Potassium bicarbonate (KHCO₃)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Rotary evaporator

-

Apparatus for distillation under reduced pressure

Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve propargyl alcohol (1.0 equivalent) in ethyl acetate.

-

Addition of Base: To the stirred solution, add potassium bicarbonate (1.5 to 2.0 equivalents) and a small amount of water (approximately 1-2% of the ethyl acetate volume).

-

Addition of Dibromoformaldoxime: To this mixture, add dibromoformaldoxime (1.0 equivalent) portion-wise at room temperature. The reaction is exothermic and addition should be controlled to maintain the temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Wash the filtrate with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by distillation under reduced pressure to yield this compound as a liquid.

Quantitative Data and Characterization

While the seminal patent does not provide specific yield and analytical data for this compound, the following table summarizes typical data obtained for this compound from commercial suppliers and analogous reactions described in the literature.

| Parameter | Value | Reference |

| Molecular Formula | C₄H₄BrNO₂ | |

| Molecular Weight | 177.98 g/mol | |

| Appearance | Liquid | [1] |

| Boiling Point | 100 °C at 1.2 mmHg | [2] |

| CAS Number | 25742-00-1 | [1] |

Spectroscopic Data:

Although the original disclosure lacks detailed spectroscopic data, modern analytical techniques would be used to confirm the structure of the synthesized compound. Representative data would include:

-

¹H NMR: Expected signals would include a singlet for the isoxazole ring proton, a singlet for the hydroxyl proton, and a singlet for the methylene protons of the hydroxymethyl group.

-

¹³C NMR: Resonances corresponding to the carbons of the isoxazole ring and the hydroxymethyl group would be observed.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for the bromine atom.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches, C=N and C-O stretches of the isoxazole ring, and the C-Br stretch would be present.

Signaling Pathways and Biological Relevance

At the time of its initial synthesis, the primary utility of this compound was as a chemical intermediate. The isoxazole moiety is a known pharmacophore, and this compound provides a scaffold for the synthesis of a wide range of derivatives with potential biological activity. For instance, related 3-bromoisoxazole derivatives have been investigated for their activity as enzyme inhibitors and modulators of cellular signaling pathways. The development of new synthetic routes to such compounds is therefore of high interest to the drug development community.

Conclusion

The first synthesis of this compound, enabled by the 1,3-dipolar cycloaddition methodology outlined in Canadian Patent 1258860A, represents a significant contribution to heterocyclic chemistry. This approach provides a versatile and efficient route to a valuable building block for the synthesis of potentially therapeutic agents. The detailed protocol and understanding of this foundational work are essential for researchers and scientists working in the field of medicinal chemistry and drug development. Further exploration of the reactivity of this compound will undoubtedly lead to the discovery of novel molecules with important biological activities.

References

The Electrophilic Nature of the 3-Bromo-Isoxazole Scaffold: A Technical Guide for Drug Discovery

The 3-bromo-isoxazole moiety is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1][2][3] Its unique structural and electronic properties, particularly the pronounced electrophilic character at the C3 position, render it a versatile building block for the synthesis of diverse and complex molecules with a wide range of biological activities.[1][4] This guide provides an in-depth exploration of the electrophilic nature of the 3-bromo-isoxazole core, detailing its reactivity, key transformations, and applications, with a focus on providing actionable data and protocols for researchers in the field.

Core Electrophilicity and Reactivity

The electrophilicity of the 3-bromo-isoxazole scaffold is a direct consequence of the inherent electronic properties of the isoxazole ring. The presence of two electronegative heteroatoms, nitrogen and oxygen, in a 1,2-relationship creates a significant electron deficiency across the ring system. This inductive electron withdrawal is most pronounced at the C3 and C5 positions. When a halogen, such as bromine, is attached to the C3 position, it becomes an excellent leaving group, making this position highly susceptible to attack by nucleophiles.

The reactivity of 3-halo-isoxazoles is directly dependent on the nature of the halogen. The 3-bromo derivatives are often preferred in synthesis as they represent a good balance between reactivity and stability, being more reactive than their 3-chloro counterparts while remaining sufficiently stable for handling and purification.[5][6] This tunable reactivity allows for a broad scope of chemical transformations.

Key Transformations Driven by Electrophilicity

The electrophilic C3 position of the 3-bromo-isoxazole ring is a versatile handle for a variety of synthetic transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

3-Bromo-isoxazoles readily undergo SNAr reactions with a range of nucleophiles. This reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient C3 carbon, forming a negatively charged intermediate known as a Meisenheimer complex.[7] Subsequent elimination of the bromide ion restores the aromaticity of the isoxazole ring.

Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of 3-amino, 3-thio, and 3-alkoxy-isoxazole derivatives, respectively. A novel two-step procedure has been described for the synthesis of 3-amino-5-substituted-isoxazoles, which involves the reaction of 3-bromoisoxazolines with amines, followed by an oxidation step to yield the final product in high yields.[8]

Table 1: Examples of Nucleophilic Aromatic Substitution on 3-Bromo-isoxazolines

| Entry | Nucleophile | Product | Yield (%) | Reference |

| 1 | Ethanolamine | 2-((4,5-dihydro-5-phenylisoxazol-3-yl)amino)ethan-1-ol | High | [8] |

| 2 | Various Amines | 3-Aminoisoxazolines | High | [8] |

Experimental Protocol: Synthesis of 3-Aminoisoxazolines [8]

-

To a solution of the 3-bromo-isoxazoline derivative in a suitable solvent (e.g., ethanol), add the desired amine and a base (e.g., triethylamine).

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the corresponding 3-aminoisoxazoline.

-

For the subsequent oxidation to 3-aminoisoxazoles, dissolve the 3-aminoisoxazoline in a suitable solvent and treat with an appropriate oxidizing agent following a developed oxidation protocol.

Caption: Generalized SNAr mechanism on the 3-bromo-isoxazole core.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C3 position serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[9] These reactions are fundamental to building molecular complexity and exploring structure-activity relationships (SAR).[9]

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds by coupling the 3-bromo-isoxazole with an organoboron compound, such as a boronic acid or ester.[9] This reaction is widely used to synthesize 3-aryl or 3-vinyl-isoxazole derivatives.[4][9]

Table 2: Suzuki-Miyaura Coupling of 5-Bromo-1-ethyl-1H-indazole with Boronic Acids

| Entry | Boronic Acid | Catalyst | Base | Solvent | Time (h) | Yield (%) | Reference |

| 1 | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 2 | High | [10] |

| 2 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 2 | High | [10] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [10][11][12]

-

In a flame-dried flask under an inert atmosphere (e.g., Argon), combine the 3-bromo-isoxazole derivative (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05-0.1 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., THF, DME, or 1,4-dioxane) and water.

-

Heat the reaction mixture to the specified temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 h).[12][13]

-

After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl or water and extract the product with an organic solvent (e.g., EtOAc).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The versatility of the 3-bromo-isoxazole scaffold extends to other important cross-coupling reactions:

-

Sonogashira Coupling: Reacts with terminal alkynes to introduce alkynyl moieties at the C3 position.

-

Buchwald-Hartwig Amination: Provides an alternative to classical SNAr for forming C-N bonds, especially with less nucleophilic amines.

-

Heck Coupling: Couples with alkenes to introduce vinyl groups.[9]

Application in Drug Discovery: Covalent Modification of Keap1

A compelling application of the electrophilic nature of the isoxazole scaffold is in the design of covalent inhibitors. The 3-bromo-4,5-dihydroisoxazole derivative has been identified as a potent activator of the Nrf2/HO-1 antioxidant protective axis.[5][6][14]

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its repressor protein, Keap1.[5] Electrophilic compounds can react with specific, highly reactive cysteine residues on Keap1.[5][6] The 3-bromo-4,5-dihydroisoxazole acts as an electrophilic "warhead," covalently modifying Cysteine 151 (Cys151) in the BTB domain of Keap1.[5][6][14] This covalent modification induces a conformational change in Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of antioxidant and detoxification genes, including heme oxygenase-1 (HO-1).[5]

This targeted covalent interaction demonstrates how the inherent electrophilicity of the 3-bromo-isoxazole core can be harnessed for therapeutic benefit, particularly in diseases associated with oxidative stress and inflammation.[14]

Caption: Activation of the Nrf2 pathway by a 3-bromo-isoxazole derivative.

Conclusion

The 3-bromo-isoxazole scaffold is a privileged core in modern medicinal chemistry, primarily due to the electrophilic nature of its C3 position. This feature allows for a vast array of synthetic modifications through nucleophilic substitution and, more significantly, through robust palladium-catalyzed cross-coupling reactions. The ability to precisely tune the scaffold's functionality has enabled its use in constructing large compound libraries and in the rational design of targeted covalent inhibitors, as exemplified by the modulation of the Keap1-Nrf2 pathway. For researchers and scientists in drug development, a thorough understanding of the reactivity and synthetic utility of the 3-bromo-isoxazole core is essential for leveraging its full potential in creating next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 4. researchgate.net [researchgate.net]

- 5. Effects of 3‐Bromo‐4,5‐dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase‐1 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. youtube.com [youtube.com]

- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 14. Effects of 3-Bromo-4,5-dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase-1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Stability of 3-Bromo-5-hydroxymethylisoxazole: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 3-Bromo-5-hydroxymethylisoxazole, a key building block in pharmaceutical and agrochemical research. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data to ensure the integrity and proper handling of this compound.

Core Chemical Properties

| Property | Value | Source |

| CAS Number | 25742-00-1 | [1] |

| Molecular Formula | C₄H₄BrNO₂ | |

| Molecular Weight | 177.98 g/mol | [1] |

| Physical Form | Liquid | |

| IUPAC Name | (3-bromo-1,2-oxazol-5-yl)methanol |

Chemical Stability Profile

While specific, in-depth stability studies on this compound are not extensively published, data from supplier safety data sheets and research on related isoxazole derivatives provide critical insights into its stability profile. The compound is generally considered stable under standard ambient conditions.

Storage Recommendations

Several suppliers indicate that this compound can be stored at ambient or room temperature. For long-term storage, it is advisable to keep the compound in a tightly sealed container, protected from moisture and light, in a cool, dry, and well-ventilated area.

Impact of Environmental Factors:

| Condition | Observation/Recommendation | Supporting Evidence |

| Temperature | Stable at ambient temperatures. Elevated temperatures may promote degradation. | Supplier data suggests room temperature storage. Studies on other isoxazole derivatives show temperature-dependent degradation. For instance, the degradation of 3-amino-5-methyl-isoxazole by Nocardioides sp. N39 was most efficient between 30-35°C, with reduced efficiency at lower temperatures and unsuitability at higher temperatures.[2] |

| Light | Potential for photodegradation, particularly under UV light. Storage in light-protected containers is recommended. | The isoxazole ring is known to be photoreactive and can undergo transformations such as isomerization to oxazoles upon UV irradiation.[3][4] Isoxazole-containing molecules have been shown to act as photo-crosslinkers when exposed to 254 nm light.[5] |

| pH | Stability is likely pH-dependent. Avoid strongly acidic or basic conditions. | While specific data is unavailable for this compound, isoxazole rings can be susceptible to hydrolysis under harsh pH conditions. |

| Moisture/Humidity | Hydrolysis is a potential degradation pathway. Store in a dry environment. | The presence of a hydroxymethyl group could make the compound susceptible to moisture. |

Potential Degradation Pathways

Based on the known chemistry of isoxazoles and bromo-substituted aromatic compounds, the following degradation pathways are plausible for this compound.

Photochemical Degradation

Exposure to UV light can induce cleavage of the N-O bond in the isoxazole ring, leading to various reactive intermediates and potentially isomerization to an oxazole derivative.

Caption: Potential photodegradation pathway of this compound.

Proposed Experimental Protocol for Stability Testing

A comprehensive stability testing protocol is crucial to fully characterize the shelf-life and degradation profile of this compound. The following proposed workflow is based on general principles outlined in stability testing guidelines, such as those from the European Medicines Agency (EMA).

Caption: Proposed workflow for a comprehensive stability study.

Methodologies for Key Experiments:

-

High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier).

-

Detection: UV detection at a wavelength determined by the UV spectrum of the compound.

-

Purpose: To quantify the parent compound and detect and quantify any degradation products.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Technique: ¹H and ¹³C NMR.

-

Purpose: To confirm the structure of the compound initially and to identify the structure of any significant degradation products that can be isolated.

-

-

Mass Spectrometry (MS):

-

Technique: Coupled with HPLC (LC-MS).

-

Purpose: To determine the molecular weight of degradation products to aid in their identification.

-

-

Karl Fischer Titration:

-

Purpose: To determine the water content of the substance, as water can be a reactant in hydrolytic degradation.

-

Handling and Safety Precautions

This compound is associated with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood.

Conclusion

This compound is a moderately stable compound under ambient conditions. However, for maintaining long-term integrity, particularly for use in sensitive applications such as drug development, careful control of storage conditions is paramount. Protection from light, moisture, and extreme temperatures is crucial to prevent degradation. The implementation of a rigorous stability testing program, as outlined in this guide, is strongly recommended to establish a definitive shelf-life and to fully understand the degradation profile of this important chemical intermediate.

References

- 1. scbt.com [scbt.com]

- 2. mdpi.com [mdpi.com]

- 3. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a Continuous Flow Photoisomerization Reaction Converting Isoxazoles into Diverse Oxazole Products [organic-chemistry.org]

- 5. biorxiv.org [biorxiv.org]

Methodological & Application

Application Note and Detailed Protocol for the Synthesis of 3-Bromo-5-hydroxymethylisoxazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of 3-Bromo-5-hydroxymethylisoxazole, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is based on a 1,3-dipolar cycloaddition reaction between propargyl alcohol and dibromoformaldoxime.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. The isoxazole ring serves as a versatile scaffold, and the bromo and hydroxymethyl functionalities allow for further chemical modifications and the introduction of diverse substituents. This protocol details a straightforward and efficient method for the preparation of this compound, adapted from established procedures for the synthesis of related 3,5-disubstituted isoxazoles.[1]

Reaction Scheme

The synthesis proceeds via a one-step 1,3-dipolar cycloaddition reaction. Dibromoformaldoxime is dehydrohalogenated in situ by a mild base to generate bromonitrile oxide, which then reacts with the dipolarophile, propargyl alcohol, to form the desired this compound.

Overall Reaction:

Propargyl alcohol + Dibromoformaldoxime → this compound

Experimental Protocol

Materials and Reagents:

-

Propargyl alcohol (2-propyn-1-ol)

-

Dibromoformaldoxime

-

Potassium bicarbonate (KHCO₃)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Brine (saturated aqueous NaCl solution)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Standard laboratory glassware

-

Rotary evaporator

-

Apparatus for column chromatography or recrystallization

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve propargyl alcohol in ethyl acetate.

-

To this solution, add potassium bicarbonate and a small amount of water. Stir the mixture at room temperature.[1]

-

-

Addition of Dibromoformaldoxime:

-

Prepare a solution of dibromoformaldoxime in ethyl acetate.

-

Add the dibromoformaldoxime solution portionwise to the stirred mixture of propargyl alcohol and potassium bicarbonate over a period of approximately 3 hours. The reaction is exothermic and the addition should be controlled to maintain the reaction at room temperature.[1]

-

-

Reaction Monitoring:

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 12-24 hours.[1]

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Work-up:

-

Once the reaction is complete, pour the mixture into water.

-

Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., n-hexane) to yield pure this compound.[1]

-

Quantitative Data

The following table summarizes the suggested quantities and molar equivalents for the synthesis.

| Reagent/Solvent | Molecular Weight ( g/mol ) | Molar Equivalent | Amount (g) | Volume (mL) |

| Propargyl alcohol | 56.06 | 1.0 | 14.0 | 14.7 |

| Dibromoformaldoxime | 202.84 | 2.0 | 101.4 | - |

| Potassium bicarbonate | 100.12 | 0.6 | 15.0 | - |

| Ethyl acetate | 88.11 | - | - | 200 |

| Water | 18.02 | - | - | 2 |

Note: The molar equivalents are based on the procedure described in patent CA1258860A for a similar reaction.[1] Optimization may be required for this specific substrate.

Safety Precautions

-

Propargyl alcohol: Flammable liquid and vapor. Fatal if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause damage to organs through prolonged or repeated exposure.[2][3][4][5] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Dibromoformaldoxime: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Handle with care, avoiding inhalation of dust and contact with skin and eyes. Use appropriate PPE.

-

Ethyl acetate: Highly flammable liquid and vapor. Causes serious eye irritation and may cause drowsiness or dizziness.[6][7][8] Keep away from heat, sparks, and open flames. Use in a well-ventilated area.

-

Potassium bicarbonate: Not classified as hazardous, but good laboratory practices should be followed.[9][10][11][12][13]

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

References

- 1. CA1258860A - Process for the preparation of 3,5-disubstituted isoxazoles - Google Patents [patents.google.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. cpachem.com [cpachem.com]

- 6. Ethyl Acetate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 7. rcilabscan.com [rcilabscan.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. nexchem.co.uk [nexchem.co.uk]

- 11. ussteriles.com [ussteriles.com]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. redox.com [redox.com]

Application Notes and Protocols: 3-Bromo-5-hydroxymethylisoxazole in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction